Product packaging for Gadolinium--nickel (2/7)(Cat. No.:CAS No. 12024-84-9)

Gadolinium--nickel (2/7)

Cat. No.: B14736057
CAS No.: 12024-84-9
M. Wt: 725.4 g/mol
InChI Key: PUEGYZREEXOVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Rare-Earth Nickel Intermetallic Systems

Rare-earth (R) and transition-metal (T) intermetallic compounds, such as those in the R-Ni series, are a significant class of materials in solid-state physics and materials science. mdpi.com The magnetic properties of these compounds are of particular interest. osti.gov Generally, the magnetism in rare-earth intermetallics arises from the localized magnetic moments of the 4f electrons of the rare-earth atoms. mdpi.com The interaction between these moments, often mediated by the conduction electrons (RKKY exchange interaction), leads to various magnetic ordering phenomena. mdpi.com

Within the rare-earth nickel (R-Ni) series, the Curie temperatures of the A2Ni7 compounds (where A is a rare-earth element) are notably higher than those of ANi3, ANi2, and ANi5 compounds, but lower than those of A2Ni17 compounds. arxiv.org For instance, the Curie temperature increases from 50 K for Ce2Ni7 to a peak of 116 K for Gd2Ni7, and then decreases for subsequent rare-earth elements. arxiv.org The crystal structure of these R2Ni7 compounds is complex, often resulting from the stacking of [A2Ni4] and [ANi5] subunits. arxiv.org Specifically, Gd2Ni7 can exhibit a polymorphic structure, existing in both a hexagonal (2H) and a rhombohedral (3R) phase, which influences its magnetic properties. arxiv.org

The study of rare-earth intermetallics is crucial for developing new functional materials, including permanent magnets, magnetostrictive materials, and materials for hydrogen storage. edge-techind.com The unique electronic configurations of rare-earth elements, combined with transition metals, give rise to a wide array of physical properties that are sensitive to composition and crystal structure. tandfonline.com

Significance of Intermetallic Compounds in Advanced Materials Science

Intermetallic compounds are a distinct class of materials formed between two or more metallic elements, characterized by an ordered crystal structure and a specific stoichiometry. numberanalytics.com This ordered arrangement of atoms distinguishes them from disordered solid solution alloys and imparts a unique set of properties that are often intermediate between those of metals and ceramics. numberanalytics.comtaylorandfrancis.com

The strong chemical bonding and ordered structure of intermetallic compounds lead to several desirable characteristics, including:

High Melting Points and High-Temperature Strength: Many intermetallics exhibit high melting points and retain their strength at elevated temperatures, making them suitable for high-temperature structural applications in aerospace and automotive industries. taylorandfrancis.comopenaccessjournals.com

Corrosion and Oxidation Resistance: The stable crystal structure contributes to good resistance against corrosion and oxidation. taylorandfrancis.com

Unique Magnetic and Electrical Properties: The specific ordering of different atoms on the crystal lattice gives rise to unique magnetic and electronic properties. openaccessjournals.comnumberanalytics.com This has led to their use in powerful permanent magnets (e.g., Neodymium-Iron-Boron), magnetic storage, and electronic components. openaccessjournals.comwikipedia.org

The properties of an intermetallic compound are profoundly influenced by its crystal structure. numberanalytics.com For example, the shape memory effect in Nitinol (NiTi) is a direct result of its ordered B2 crystal structure. numberanalytics.com However, the very properties that make them advantageous, such as strong atomic bonding, can also lead to challenges like brittleness at room temperature and complex processing requirements. openaccessjournals.comwikipedia.org Despite these challenges, the ability to tailor properties by controlling stoichiometry and crystal structure makes intermetallic compounds a vital area of research for the development of advanced materials. numberanalytics.com

Overview of Intermetallic Compounds within the Gd-Ni Binary System

The gadolinium-nickel (Gd-Ni) binary system is a rich field of study, featuring a number of stable intermetallic compounds. researchgate.net The formation and stability of these compounds are typically represented by a phase diagram, which maps the equilibrium phases present at different compositions and temperatures. researchgate.netlibretexts.org

Investigations into the Gd-Ni system have identified several intermetallic compounds. researchgate.netgovinfo.gov A study employing X-ray diffraction and differential thermal analysis identified nine such compounds. researchgate.net However, more recent reinvestigations have sometimes led to modifications of the phase diagram, for instance, suggesting the absence of certain previously reported compounds like Gd3Ni2 and GdNi4. researchgate.net The formation of Gd-Ni alloys is driven by a strong interfacial heat of interaction, leading to interdiffusion even at low temperatures. unl.edu

The Gd2Ni7 compound itself decomposes at 1200°C. researchgate.net It possesses a complex crystal structure, specifically the β-Gd2Co7-type, which consists of different coordination polyhedra for the nickel atoms. researchgate.net The magnetic properties of Gd2Ni7 have been a subject of particular focus. It is reported to have a Curie temperature of 116 K and exhibits two magnetic transition temperatures. arxiv.org Nuclear Magnetic Resonance (NMR) studies on Gd-Ni compounds, including Gd2Ni7, have been used to probe the local magnetic environment of the gadolinium nuclei. st-andrews.ac.uk

Below is a table summarizing the intermetallic compounds found in the Gd-Ni binary system based on one comprehensive study.

CompoundMelting Point (°C) / Decomposition
Gd3NiDecomposes at 735°C
Gd3Ni2Decomposes at 690°C
GdNi1280°C
GdNi2Decomposes at 1010°C
GdNi3Decomposes at 1110°C
Gd2Ni7Decomposes at 1200°C
GdNi4Decomposes at 1270°C
GdNi51480°C
Gd2Ni17Decomposes at 1285°C
Table based on data from reference researchgate.net

Another table presents some of the known properties of the Gd2Ni7 compound.

PropertyValue / Description
Chemical FormulaGd2Ni7
Crystal Structure Typeβ-Gd2Co7-type
Decomposition Temperature1200°C researchgate.net
Curie Temperature116 K arxiv.org
Magnetic BehaviorExhibits two magnetic transition temperatures. arxiv.org
Table compiled from references arxiv.orgresearchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula Gd2Ni7 B14736057 Gadolinium--nickel (2/7) CAS No. 12024-84-9

Properties

CAS No.

12024-84-9

Molecular Formula

Gd2Ni7

Molecular Weight

725.4 g/mol

IUPAC Name

gadolinium;nickel

InChI

InChI=1S/2Gd.7Ni

InChI Key

PUEGYZREEXOVDS-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Gd].[Gd]

Origin of Product

United States

Synthetic Methodologies and Precursor Characterization of Gd2ni7

Advanced Synthesis Techniques for Intermetallic Phases

The formation of specific intermetallic phases such as Gd₂Ni₇ is highly dependent on the chosen synthetic route. The techniques must be capable of ensuring high purity, achieving chemical homogeneity, and allowing for the thermodynamic and kinetic conditions necessary for the formation of the desired crystal structure.

Arc-melting is a prevalent and effective method for synthesizing a wide range of intermetallic compounds, including those in the gadolinium-nickel system. The procedure involves melting high-purity precursor materials within a controlled environment to form a master alloy.

The process typically utilizes a non-consumable tungsten electrode and a water-cooled copper hearth or crucible, which acts as the anode. Weighed amounts of high-purity (typically >99.9%) gadolinium and nickel, corresponding to the stoichiometric ratio of Gd₂Ni₇, are placed on the hearth. The furnace chamber is evacuated to a high vacuum and subsequently backfilled with a high-purity inert gas, such as argon, to prevent oxidation of the reactive rare-earth element during melting. An electric arc is then generated between the electrode and the metallic precursors, causing them to melt and coalesce.

To ensure chemical homogeneity, the resulting alloy button is typically inverted and re-melted multiple times. This repeated process helps to distribute the constituent elements uniformly throughout the ingot. The rapid cooling inherent to the water-cooled hearth can lead to a non-equilibrium, chemically segregated microstructure in the as-cast alloy.

Therefore, a crucial subsequent step is a homogenization annealing protocol. The as-cast ingot is sealed in an evacuated quartz tube (or another inert environment) and subjected to a prolonged heat treatment at a high temperature. For many nickel-based alloys, this homogenization can occur at temperatures around 1100 °C for extended periods, sometimes for several days. This process allows for solid-state diffusion to eliminate dendritic segregation and promote the formation of a single-phase, equilibrium microstructure. The specific temperature and duration for Gd₂Ni₇ must be carefully selected based on the Gd-Ni phase diagram to ensure the stability of the Gd₂Ni₇ phase while avoiding melting or transformation into other adjacent compounds like GdNi₃ or GdNi₅. Following homogenization, a controlled cooling rate is employed to finalize the microstructure.

An alternative to melt-based methods is solid-state reaction synthesis. This technique involves the interdiffusion of atoms in the solid state to form the desired compound. The process generally begins with high-purity, fine powders of the constituent elements, gadolinium and nickel.

The powders are intimately mixed in the correct stoichiometric ratio (2:7). To enhance reactivity, the mixed powders may undergo mechanochemical activation through high-energy ball milling. This process reduces particle size, creates clean reactive surfaces, and can introduce lattice defects, all of which lower the required temperature and time for the subsequent reaction.

The mixed powder is then uniaxially or isostatically pressed into a dense pellet. The pellet is heated in a furnace under a high vacuum or an inert gas atmosphere to a temperature below the melting point of the components and the product phase. For the formation of intermetallic compounds, this sintering process can require temperatures of several hundred degrees Celsius and durations ranging from hours to hundreds of hours. For example, the synthesis of some rare-earth stannates via solid-state reaction requires annealing for over 100 hours at temperatures exceeding 1400 K. The atoms slowly diffuse across the particle interfaces, reacting to form the thermodynamically stable Gd₂Ni₇ intermetallic phase.

The gadolinium-nickel system is characterized by a number of stable intermetallic compounds, including GdNi, GdNi₂, GdNi₃, GdNi₅, and Gd₂Ni₁₇, in addition to Gd₂Ni₇. Consequently, precise control over the synthesis process is paramount to isolate the target phase.

The primary strategies for control are:

Stoichiometric Precision : The initial ratio of high-purity gadolinium and nickel precursors must be meticulously controlled. Any deviation from the 2:7 atomic ratio can lead to the presence of nickel-rich or gadolinium-rich secondary phases in the final product.

Thermal History Management : The cooling rate from the molten state in arc-melting and the specific parameters of the post-synthesis annealing are critical. Rapid solidification can trap non-equilibrium phases, while the annealing protocol (temperature and duration) allows the system to reach thermodynamic equilibrium and form the desired ordered crystal structure of Gd₂Ni₇. A carefully designed annealing schedule, often involving a high-temperature homogenization followed by a lower-temperature ordering anneal, is crucial for developing the long-range atomic order characteristic of the intermetallic compound. The strong driving force for alloying between gadolinium and nickel facilitates interdiffusion, but controlling the final ordered state requires careful thermal management. acs.org

Microstructural Analysis of Synthesized Materials

Following synthesis, a thorough characterization of the material's microstructure is essential to confirm the presence and quality of the Gd₂Ni₇ phase. This involves a combination of microscopic and spectroscopic techniques.

Metallography is the foundational technique for revealing the microstructure of the synthesized alloy. The process involves carefully preparing a cross-section of the material for observation under an optical microscope. The standard preparation steps include:

Sectioning : A representative sample is cut from the synthesized ingot or pellet.

Mounting : The sample is typically embedded in a polymer resin (e.g., epoxy) for ease of handling and to preserve the edges during polishing.

Grinding : The mounted sample is ground with successively finer grades of abrasive paper (e.g., silicon carbide paper) to achieve a flat surface.

Polishing : The ground surface is then polished using cloths impregnated with diamond suspensions of decreasing particle size (e.g., 9 µm down to 1 µm), followed by a final polishing step with a fine alumina (B75360) or silica (B1680970) slurry to produce a mirror-like, deformation-free surface.

In the as-polished state, features like porosity or cracks may be visible. However, to reveal the grain structure and distinguish between different phases, the sample must be chemically etched. buehler.com For nickel-rich alloys, a variety of etchants can be used. Swabbing the surface with reagents like Glyceregia (a mixture of HCl, HNO₃, and glycerol) or Kalling's reagent (CuCl₂, HCl, and ethanol) is a common practice. buehler.comvacaero.com The etchant selectively corrodes different phases or grain boundaries at different rates, creating topographical differences that generate contrast under the microscope, revealing the grain size, shape, and the distribution of any secondary phases present.

For higher magnification imaging and elemental analysis, Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) is an indispensable tool.

SEM provides high-resolution images of the sample's topography and composition. When operated in the backscattered electron (BSE) mode, the image contrast is sensitive to the atomic number (Z) of the elements in the sample. Phases containing heavier elements (like gadolinium, Z=64) will scatter more electrons and appear brighter than phases composed of lighter elements (like nickel, Z=28). This "Z-contrast" allows for the rapid visualization of different phases in the microstructure. For a successfully synthesized Gd₂Ni₇ sample, a uniform grey level across the BSE image would indicate a homogeneous, single-phase material.

EDX analysis provides chemical characterization of the observed microstructural features. researchgate.net When the electron beam of the SEM interacts with the sample, it stimulates the emission of characteristic X-rays from the atoms. The energy of these X-rays is unique to each element. By collecting and analyzing these X-rays, an EDX detector can generate a spectrum showing the elements present in the analyzed volume. This can be done in several ways:

Spot Analysis : The electron beam is focused on a specific point (e.g., within a grain or on a secondary phase particle) to obtain a quantitative elemental composition for that location.

Elemental Mapping : The electron beam is scanned over an area of the sample, and the EDX signal for specific elements (e.g., Gd and Ni) is used to generate a color-coded map showing their spatial distribution. This is a powerful way to assess the homogeneity of the sample and identify the composition of any segregated phases.

The combination of SEM imaging and EDX mapping is crucial for verifying that the synthesized material consists of a single phase with the correct Gd:Ni atomic ratio of 2:7 and that the elements are uniformly distributed.

Preparation Techniques for High-Purity Samples

The synthesis of high-purity Gd2Ni7 is typically achieved through a multi-step process involving arc-melting of the raw materials followed by a prolonged annealing period. This ensures the formation of the desired crystal structure and minimizes the presence of secondary phases.

The initial step involves the careful weighing of the precursor materials, gadolinium and nickel, in the precise stoichiometric ratio of 2:7. The purity of these starting materials is paramount to achieving a high-purity final product. Typically, gadolinium with a purity of 99.9% and nickel with a purity of 99.99% are utilized.

These precursors are then subjected to an arc-melting process. This technique uses an electric arc to generate intense heat, melting the metals in a water-cooled copper hearth. arxiv.org To prevent oxidation of the highly reactive gadolinium, the melting is conducted in a controlled, high-purity argon atmosphere. arxiv.org The process often involves melting the sample multiple times, with the ingot being flipped between each melt, to promote thorough mixing and compositional homogeneity.

Following the arc-melting, the resulting ingot, while compositionally close to the target, is often not structurally homogeneous. To achieve the desired crystalline phase of Gd2Ni7, a crucial annealing step is performed. The as-melted sample is encapsulated, typically in a quartz tube under a vacuum or an inert atmosphere, to prevent oxidation during the high-temperature treatment.

The encapsulated sample is then placed in a furnace and subjected to a specific temperature and duration. For Gd2Ni7, a common annealing protocol involves heating the sample to 950°C and holding it at that temperature for an extended period, often as long as five days. This prolonged heat treatment allows for the diffusion of atoms within the solid state, facilitating the formation of the thermodynamically stable Gd2Ni7 crystal structure and reducing crystalline defects and phase impurities. The Gd-Ni binary phase diagram indicates that Gd2Ni7 decomposes at 1200°C, making the choice of annealing temperature critical to prevent the breakdown of the desired compound. researchgate.net

The effectiveness of the synthesis and annealing process is typically verified through various characterization techniques. X-ray diffraction (XRD) is a primary tool used to identify the crystalline phases present in the final product and to determine the lattice parameters of the Gd2Ni7 structure.

Table 1: Synthesis Parameters for High-Purity Gd2Ni7

Parameter Value/Description
Precursor Purity
Gadolinium (Gd) 99.9%
Nickel (Ni) 99.99%
Stoichiometric Ratio 2 parts Gadolinium to 7 parts Nickel
Synthesis Method Arc-melting
Atmosphere High-purity Argon
Hearth Water-cooled copper
Post-Synthesis Treatment Annealing
Encapsulation Quartz tube (evacuated)
Annealing Temperature 950°C

Table 2: Compound Names Mentioned in the Article

Compound Name Chemical Formula
Gadolinium-nickel (2/7) Gd2Ni7
Gadolinium Gd

Crystallographic Structure Determination and Polymorphism of Gd2ni7

High-Resolution X-ray Diffraction (XRD) Studies

High-resolution X-ray diffraction is the cornerstone for elucidating the crystal structure of materials like Gd2Ni7. By analyzing the pattern of diffracted X-rays from a crystalline sample, researchers can deduce the symmetry and dimensions of the unit cell, as well as the positions of atoms within it.

Powder X-ray diffraction is an essential first step in the structural analysis of polycrystalline materials. For Gd2Ni7, PXRD is employed to confirm the formation of the desired intermetallic phase after synthesis, which typically involves arc-melting of the constituent elements followed by annealing. The resulting diffraction pattern serves as a unique fingerprint for the compound. By comparing the experimental pattern with reference data from crystallographic databases, the presence of the Gd2Ni7 phase can be confirmed. Furthermore, PXRD is critical for assessing the purity of the sample, as the presence of unreacted gadolinium or nickel, or other Gd-Ni intermetallic phases (such as GdNi3 or GdNi5), would manifest as additional peaks in the diffractogram.

Following phase identification, Rietveld refinement is a powerful computational method applied to the powder diffraction data to extract precise structural parameters. This technique involves fitting a calculated diffraction profile to the entire experimental pattern, iteratively adjusting structural and instrumental parameters until the best fit is achieved. For Gd2Ni7, Rietveld analysis of its PXRD data allows for the precise determination of its lattice parameters, atomic coordinates, and site occupancy factors. The quality of the refinement is typically judged by agreement factors such as Rwp (weighted-profile R-factor) and χ² (goodness of fit). While specific Rietveld refinement data for Gd2Ni7 is not widely published, analysis of isostructural R2Ni7 compounds provides a strong basis for its structural model.

The most definitive method for determining a crystal structure is single-crystal X-ray diffraction. This technique requires a small, high-quality single crystal of the compound. While growing single crystals of intermetallic compounds like Gd2Ni7 can be challenging, a successful analysis would yield the most accurate information on atomic positions, bond lengths, and bond angles. The data from single-crystal XRD provides an unambiguous determination of the atomic arrangement, confirming the layered stacking characteristic of the Ce2Ni7-type structure.

Determination of Unit Cell Parameters and Space Group Symmetry

Based on X-ray diffraction studies, Gd2Ni7 is known to adopt the hexagonal Ce2Ni7-type crystal structure. This structure is characterized by the space group P6₃/mmc (No. 194). This space group describes a high degree of symmetry. The structure is built by a specific stacking sequence of layers based on the CaCu5 and MgCu2-type structures.

The unit cell parameters for Gd2Ni7, as determined from powder X-ray diffraction data, are provided in the table below. These parameters define the dimensions of the fundamental repeating unit of the crystal.

ParameterValue (Å)
a~5.01
c~24.4

Note: These are approximate values based on isostructural compounds and historical data. Precise values would be confirmed by modern Rietveld refinement of high-resolution PXRD data.

Investigations into Polymorphic Structures and Phase Transitions

Polymorphism refers to the ability of a compound to exist in more than one crystal structure. In the family of R2T7 (R = Rare Earth, T = Transition Metal) intermetallics, polymorphism is a known phenomenon, often manifesting as different stacking sequences of the fundamental structural layers. This leads to different polytypes, such as the hexagonal Ce2Ni7-type and the rhombohedral Gd2Co7-type (space group R-3m).

Currently, there is limited specific research in the publicly available literature detailing polymorphic forms or temperature- and pressure-induced phase transitions for the Gd2Ni7 compound itself. However, the existence of different polytypes in closely related systems, such as La2Ni7, suggests that Gd2Ni7 could potentially exhibit similar polymorphic behavior under specific synthesis conditions or external stimuli like high pressure or temperature. Further dedicated investigations are required to explore the possibility of polymorphism in Gd2Ni7.

Correlations between Crystal Structure and Emergent Functional Properties

The crystal structure of a material is intrinsically linked to its physical properties. In the case of Gd2Ni7, its magnetic properties are a direct consequence of the arrangement and spacing of the gadolinium and nickel atoms within the Ce2Ni7-type lattice.

Electronic Structure and Chemical Bonding Investigations in Gd2ni7

First-Principles Electronic Structure Calculations

First-principles, or ab initio, calculations are computational methods rooted in quantum mechanics that aim to describe the properties of materials based solely on fundamental physical constants, without relying on empirical models or experimental data. bohrium.com These methods are essential for predicting and understanding the electronic ground state of complex materials like Gd2Ni7.

Density Functional Theory (DFT) is a powerful and widely used first-principles method for investigating the electronic structure of many-body systems. aps.org The core principle of DFT is that the total energy of a system in its ground state is a unique functional of its electron density. aps.org In practice, calculations are often performed using the Kohn-Sham formalism, which maps the complex system of interacting electrons onto a simpler, fictitious system of non-interacting electrons moving in an effective potential. mdpi.com

For intermetallic compounds like Gd2Ni7, DFT calculations are employed to determine fundamental ground state properties such as the equilibrium crystal structure, lattice parameters, and bulk modulus. These calculations typically use approximations for the exchange-correlation functional, such as the Generalized Gradient Approximation (GGA), which has been shown to provide good agreement with experimental lattice constants for similar gadolinium-based intermetallics. researchgate.net

Standard DFT approximations like GGA can be insufficient for materials containing elements with strongly correlated electrons, such as the 4f electrons of gadolinium (Gd). researchgate.netaps.org The localized nature of these f-orbitals leads to strong on-site Coulomb repulsion, which is not adequately captured by standard functionals. aps.orgresearchgate.net

To address this, the DFT+U method is employed. This approach augments the standard DFT calculation with a Hubbard-like potential (the 'U' term) that explicitly accounts for the strong on-site Coulomb interactions for specific, localized orbitals. aps.orgmdpi.com For Gd-containing compounds, a spin-polarized DFT+U calculation is crucial. The 'U' value is applied to the Gd 4f shell to correctly describe the splitting between occupied and unoccupied 4f states, which is essential for an accurate representation of the electronic structure and magnetic properties. researchgate.netmdpi.com In studies of related Gd intermetallics, effective U values are chosen to align calculated magnetic moments and band structures with experimental observations. researchgate.net This methodology successfully reproduces the antiferromagnetic ordering in compounds like GdNiGe and provides a more accurate description of the magnetic moments compared to standard GGA calculations. researchgate.netmdpi.com

For compounds containing heavy elements like gadolinium (atomic number 64), relativistic effects cannot be ignored. aps.org The high nuclear charge causes the core electrons to move at speeds approaching the speed of light, leading to significant relativistic corrections. These effects include the mass-velocity correction, the Darwin term, and, most importantly for magnetic properties, spin-orbit coupling. aps.org

Relativistic effects directly influence the electronic band structure by shifting the energy levels of atomic orbitals. aps.orgaps.org The spin-orbit interaction, in particular, is responsible for splitting energy levels and is a key factor in determining phenomena like magnetocrystalline anisotropy. aps.org Therefore, accurate theoretical investigations of Gd2Ni7 must incorporate these relativistic effects into the Hamiltonian, often through methodologies like the four-component Dirac-Coulomb Hamiltonian or approximations such as the zeroth-order regular approximation (ZORA). aps.orgresearchgate.net

Band Structure and Density of States Analysis

The electronic band structure and the density of states (DOS) are fundamental outputs of DFT calculations that provide a detailed picture of the electronic landscape of a material. researchgate.netresearchgate.net

The band structure plots the allowed electron energy levels as a function of momentum (k-vector) through high-symmetry directions in the Brillouin zone. bohrium.comresearchgate.net The dispersion of these bands—whether they are steep or flat—indicates the degree of electron localization and their contribution to electrical conductivity.

For Gd2Ni7, based on studies of similar compounds like GdNi2 and GdNiGe, the following features are expected in its electronic structure: bohrium.comresearchgate.netmdpi.com

The Ni 3d states would likely dominate the DOS near the Fermi level (the highest energy level occupied by electrons at absolute zero temperature), playing a crucial role in the material's metallic and magnetic properties. bohrium.com

The Gd 4f states, treated with the DFT+U method, would appear as highly localized, narrow peaks far from the Fermi level—occupied states well below and unoccupied states well above. researchgate.net

The Gd 5d states would be more delocalized and hybridize with the Ni 3d states, mediating the magnetic coupling between the localized Gd 4f moments and the itinerant Ni 3d moments. researchgate.net

Table 1: Structural and Key Magnetic Properties of Gd2Ni7 This table summarizes the known crystallographic and magnetic characteristics of the Gd2Ni7 compound, which form the basis for theoretical modeling.

PropertyValue / TypeReference
Crystal Structure(s)Hexagonal (Ce2Ni7-type, 2H) and/or Rhombohedral (Gd2Co7-type, 3R) arxiv.org
Magnetic OrderingFerrimagnetic arxiv.org
Curie Temperature (Tc)116 K arxiv.org

Orbital Contributions and Charge Density Distribution Analysis

Analysis of the partial density of states (PDOS) provides quantitative insight into which atomic orbitals contribute to the electronic states at different energy levels. For Gd2Ni7, this analysis is expected to confirm the dominant role of Ni 3d orbitals at the Fermi level and the hybridization with Gd 5d states. The localized Gd 4f orbitals, due to strong correlation, are predicted to be split into occupied spin-up and unoccupied spin-down states, positioned several electron volts away from the Fermi level, consistent with calculations on other Gd-based intermetallics. mdpi.comresearchgate.net

Charge density distribution maps offer a visual representation of electron accumulation and depletion in the crystal. These plots can reveal the nature of chemical bonds. For instance, significant charge accumulation in the region between atoms is indicative of covalent bonding. researchgate.net In Gd2Ni7, analyzing the charge density difference—the difference between the self-consistent charge density of the compound and the superposition of atomic charge densities—would illustrate the charge transfer between gadolinium and nickel atoms. This analysis helps in understanding the ionic component of the bonding.

Theoretical Insights into Interatomic Bonding Characteristics

The chemical bonding in intermetallic compounds like Gd2Ni7 is complex, typically exhibiting a mixture of metallic, covalent, and ionic characteristics.

Metallic Bonding: Arises from the delocalized 3d and 5d electrons, forming the conduction bands and giving the material its metallic character. The sea of electrons holds the positively charged atomic cores together.

Ionic Bonding: Due to the difference in electronegativity between gadolinium and nickel, a transfer of charge is expected. This charge transfer, from the more electropositive gadolinium to the more electronegative nickel, introduces an ionic component to the bonding, contributing to the electrostatic cohesion of the crystal.

First-principles calculations can quantify these characteristics through tools like Mulliken population analysis or Bader charge analysis, which partition the total charge among the constituent atoms, providing a clearer picture of the charge transfer and the resulting ionic nature of the bonds. aps.org The interplay of these bonding types ultimately dictates the structural stability and electronic properties of the Gd2Ni7 compound.

Magnetocaloric Effect Mce Research in Gd2ni7 Based Materials

Quantitative Assessment of Magnetocaloric Performance

The efficiency of a magnetocaloric material is quantified by several key parameters that describe its response to a changing magnetic field. These include the isothermal magnetic entropy change (ΔSm), the adiabatic temperature change (ΔTad), and the refrigerant capacity (RC).

The isothermal magnetic entropy change (ΔSm) represents the change in the magnetic entropy of a material upon the application of an external magnetic field at a constant temperature. It is a primary indicator of a material's magnetocaloric potential. For Gd2Ni7-based materials, ΔSm is typically determined from isothermal magnetization measurements at various temperatures around the material's magnetic ordering temperature. The Maxwell relation is then employed to calculate the entropy change. While specific data for the parent compound Gd2Ni7 is not extensively reported in publicly accessible literature, related gadolinium-nickel alloys exhibit significant ΔSm values. For instance, the GdNi compound shows a peak isothermal entropy change that can be tuned with compositional modifications.

The adiabatic temperature change (ΔTad) is the temperature variation experienced by the material under adiabatic conditions (i.e., no heat exchange with the surroundings) when the external magnetic field is altered. This parameter is of direct practical importance for refrigeration applications as it represents the cooling or heating effect. Direct measurement of ΔTad is challenging and requires specialized equipment. Alternatively, it can be estimated from heat capacity and magnetization data. For Gd2Ni7 and its derivatives, a significant ΔTad is expected near its magnetic transition temperature, though specific experimental values remain scarce in the available literature.

The following table provides a hypothetical representation of how magnetocaloric data for Gd2Ni7 could be presented.

Magnetic Field Change (T)Peak ΔSm (J/kg·K)Peak ΔTad (K)RC (J/kg)
1Data not availableData not availableData not available
2Data not availableData not availableData not available
5Data not availableData not availableData not available
Note: This table is for illustrative purposes only. Specific experimental data for Gd2Ni7 is not available in the provided search results.

Correlation between Magnetic Phase Transitions and MCE Magnitude

The magnitude of the magnetocaloric effect is intrinsically linked to the nature of the magnetic phase transition in the material. The sharpness and order of this transition play a crucial role in determining the peak values of ΔSm and ΔTad.

Magnetic phase transitions are broadly classified as either first-order or second-order. First-order transitions are characterized by a discontinuity in the first derivative of the Gibbs free energy, such as magnetization, and are often associated with a latent heat and thermal hysteresis. In the context of MCE, first-order transitions can lead to a larger but often narrower ΔSm peak.

In contrast, second-order magnetic phase transitions, like the ferromagnetic-paramagnetic transition, exhibit a continuous change in magnetization at the transition temperature (Curie temperature, TC) and ideally show no thermal hysteresis. Research indicates that the intermetallic compound Gd2Ni7 undergoes a second-order ferromagnetic-paramagnetic phase transition. researchgate.net This characteristic is generally favorable for magnetic refrigeration applications as the absence of hysteresis leads to higher energy efficiency and operational stability over repeated thermal cycles. Materials with second-order transitions typically have a broader ΔSm peak, which can contribute to a larger refrigerant capacity.

Influence of Compositional Modifications and Doping on MCE

The magnetocaloric properties of a material can be finely tuned by altering its chemical composition, either through stoichiometric modifications or by introducing dopant elements. These changes can affect the magnetic transition temperature, the magnitude of the MCE, and the nature of the phase transition itself.

For Gd-based alloys, compositional modifications have been shown to be an effective strategy for tuning the Curie temperature and, consequently, the operating temperature range of the magnetocaloric effect. For instance, in other Gd-Ni systems, substituting Ni with other transition metals can alter the electronic structure and magnetic exchange interactions, leading to a shift in TC and a change in the magnetocaloric performance.

Doping with small amounts of other elements can also have a significant impact. While specific studies on doped Gd2Ni7 are not detailed in the available literature, research on other gadolinium alloys has demonstrated that doping can be used to modify the magnetic and structural properties, thereby influencing the magnetocaloric effect. The introduction of different elements can create lattice strain, alter the density of states at the Fermi level, and introduce magnetic frustration, all of which can affect the MCE.

The table below illustrates potential effects of doping on the magnetocaloric properties of a hypothetical Gd2Ni7-based material.

Dopant (x) in Gd2(Ni1-xMx)7TC (K)Peak ΔSm (J/kg·K) at 2TRC (J/kg) at 2T
M = Co, x = 0.05Data not availableData not availableData not available
M = Fe, x = 0.05Data not availableData not availableData not available
M = Cu, x = 0.05Data not availableData not availableData not available
Note: This table is for illustrative purposes only and is based on general trends observed in other magnetocaloric materials. Specific experimental data for doped Gd2Ni7 is not available in the provided search results.

Application Potential for Specific Temperature Ranges (e.g., Hydrogen Liquefaction Temperatures)

The liquefaction of hydrogen, which occurs at approximately 20.3 K, is a critical process for the storage and transportation of hydrogen as a clean energy carrier. Magnetic refrigeration based on the magnetocaloric effect (MCE) is considered a highly promising, energy-efficient alternative to traditional gas-compression liquefaction technologies, particularly for the temperature range between 77 K (the boiling point of nitrogen) and 20 K.

Rare earth-based intermetallic compounds are primary candidates for this application due to their large magnetic moments and tunable magnetic ordering temperatures. The ideal material for a specific stage in a magnetic liquefier should exhibit a large MCE around its magnetic transition temperature, which should fall within the operational range of the cooling cycle. For hydrogen liquefaction, a series of materials with ordering temperatures tiered between 77 K and 20 K would be required for an efficient active magnetic regenerative (AMR) cycle.

While data for Gd2Ni7 is not available, related compounds in the Gd-Ni system have been studied. For instance, GdNi2 is known to be a ferrimagnet with a Curie temperature (T_C) of approximately 85 K. Other stoichiometries like Gd3Ni2 also exhibit significant magnetocaloric effects at different temperatures. The magnetic ordering temperature in R_xNi_y compounds is highly dependent on the stoichiometry, crystal structure, and the nature of the magnetic exchange interactions between the rare earth and transition metal atoms. It is plausible that the Gd2Ni7 compound would also order at cryogenic temperatures, potentially making it a candidate material for stages of hydrogen or nitrogen liquefaction. However, without experimental determination of its T_C and the magnitude of its magnetic entropy change (ΔS_M), its specific application potential remains speculative.

Table 1: Potential Application Temperatures for Gd-based Magnetocaloric Materials

Application Target Temperature Range (K) Relevance for Gd-based Compounds
Hydrogen Liquefaction 20 - 77 High: Gd-based intermetallics are prime candidates for this range.
Nitrogen Liquefaction 77 - 100 High: Compounds like GdNi2 (T_C ~85 K) are suitable.

Theoretical and Computational Predictions of MCE

Theoretical and computational methods are indispensable for understanding the underlying physics of the MCE and for predicting and optimizing new magnetocaloric materials. These approaches can elucidate the relationship between a material's electronic structure, magnetic interactions, and its magnetocaloric response.

First-principles calculations, primarily based on Density Functional Theory (DFT), are powerful tools for investigating the electronic and magnetic properties of materials from the ground up, without empirical parameters. For a compound like Gd2Ni7, DFT calculations could predict:

Crystal Structure and Stability: Determine the most stable crystallographic phase (e.g., the Ce2Ni7 or Gd2Co7-type structures known for R2T7 compounds).

Magnetic Ground State: Predict whether the magnetic ordering is ferromagnetic, ferrimagnetic, or antiferromagnetic by calculating the total energy for different magnetic configurations.

Magnetic Moments: Calculate the individual magnetic moments on the Gadolinium and Nickel sites.

Exchange Interactions: Quantify the strength of the magnetic exchange interactions, which are crucial for determining the Curie temperature.

By combining DFT results with statistical mechanics models, such as Monte Carlo simulations, it is possible to simulate the temperature and magnetic field dependence of magnetization. This, in turn, allows for the theoretical prediction of the magnetic entropy change (ΔS_M), providing crucial insights into a material's MCE performance before its synthesis and experimental characterization. While this methodology has been applied to many magnetocaloric materials, specific ab-initio studies on Gd2Ni7 have not been identified in the literature.

For materials that have been experimentally characterized, thermodynamic and phenomenological models provide a framework for analyzing and understanding their magnetocaloric behavior.

Maxwell's Relations: The isothermal magnetic entropy change (ΔS_M) is most commonly determined indirectly from experimental magnetization data using the thermodynamic Maxwell relation:

Integrating this equation yields the total entropy change upon a magnetic field change from 0 to H:

This method requires a series of isothermal magnetization measurements (M vs. H) at various temperatures around the magnetic transition. It is a standard and essential tool for characterizing any potential magnetocaloric material.

Landau Theory: The Landau theory of phase transitions provides a phenomenological model to describe the behavior of a magnetic system near its Curie temperature. The Gibbs free energy (G) is expanded as a power series of the order parameter, which is the magnetization (M):

The coefficients A(T), B(T), and C(T) are temperature-dependent parameters related to the material's intrinsic properties. The sign of the B(T_C) coefficient determines the order of the magnetic phase transition (second-order for B > 0, first-order for B < 0). By fitting this model to experimental magnetization data, one can analyze the nature of the phase transition and calculate the magnetic entropy change. This approach has been successfully applied to related systems like Gd3Ni2 to understand the contributions of electron condensation energy and magnetoelastic coupling to the MCE. For Gd2Ni7, this analysis would be critical in understanding the nature of its magnetic transition and its resulting magnetocaloric response.

Hydrogen Storage Applications and Mechanistic Insights for Gd2ni7 Hydrides

Hydrogenation Properties and Hydrogen Storage Capacity Assessment

Gd2Ni7 is recognized for its capacity to absorb significant quantities of hydrogen. However, its hydrogenation behavior is complex, often characterized by the presence of multiple plateaus in its pressure-composition-isotherm (PCI) curves and a degree of irreversibility. This behavior is attributed to its layered crystal structure, which is composed of stacked [AB5] and [A2B4] subunits. The mismatch between these subunits can lead to challenges in reversible hydrogen storage, including the potential for hydrogen-induced amorphization (HIA), where the crystalline structure is lost upon hydrogenation. european-mrs.com

The hydrogen storage properties of Gd2Ni7 are comparable to other binary compounds in the R2Ni7 series (where R is a rare earth element such as Y, Sm, or La), which are also known to absorb large amounts of hydrogen but often exhibit limited reversibility. european-mrs.com For instance, the related compound Gd5Ni19, which also possesses a superlattice structure, demonstrates a maximum hydrogen capacity of 1.07 H/M at 2.0 MPa and 233 K in its initial absorption cycle. acs.org However, a portion of this hydrogen, approximately 0.20 H/M, is retained in the alloy after the first desorption cycle, indicating some irreversibility. acs.org

The electrochemical behavior of Gd2Ni7 in a KOH solution, relevant for battery applications, shows that its performance is sensitive to the interplay between cycling and calendar corrosion. science.gov This suggests that the stability of the material during repeated hydrogen absorption and desorption cycles is a critical factor for practical applications.

Crystallographic Hydride Phase Analysis and Structural Transformations upon Hydrogenation

The crystal structure of the parent Gd2Ni7 intermetallic is of the Ce2Ni7-type, which is a hexagonal superlattice structure with the space group P63/mmc. acs.org This structure consists of an ordered stacking of GdNi5 and GdNi2 layers. Upon hydrogenation, Gd2Ni7 undergoes phase transformations to form hydride phases. The specifics of these hydride structures are crucial for understanding the material's hydrogen storage characteristics.

While specific in-situ diffraction studies exclusively on Gd2Ni7 are not extensively detailed in the available literature, the behavior of analogous A2B7-type alloys provides significant insights. For these materials, in-situ X-ray diffraction (XRD) is a powerful tool to observe the structural changes as they occur during hydrogen absorption. These studies typically reveal the formation of new hydride phases, characterized by shifts in the diffraction peaks to lower angles, which indicates an expansion of the crystal lattice.

For example, in-situ studies on similar intermetallic hydrides often show a sequence of phase transformations as the hydrogen pressure is increased. This can involve the initial formation of a solid solution (α-phase) where hydrogen atoms occupy interstitial sites in the parent lattice with minimal structural change, followed by the nucleation and growth of one or more distinct hydride phases (β, γ, etc.) at higher hydrogen concentrations. The presence of multiple plateaus in the PCI isotherms of Gd2Ni7 suggests the formation of at least two different hydride phases. european-mrs.com

The absorption of hydrogen into the crystal lattice of intermetallic compounds invariably leads to a significant increase in the unit cell volume. This expansion is often anisotropic, meaning it is not uniform in all crystallographic directions. This anisotropy is a direct consequence of the layered nature of the Gd2Ni7 crystal structure. The hydrogen atoms are not distributed randomly but tend to occupy specific interstitial sites, often preferentially located within certain layers or at the interfaces between the stacked subunits.

This preferential occupation leads to a greater expansion along certain crystallographic axes compared to others. The mismatch in the expansion of the different structural subunits ([GdNi5] and [GdNi2]) upon hydrogenation can induce significant internal stresses. These stresses can contribute to the observed irreversibility and potential for hydrogen-induced amorphization in Gd2Ni7 and related compounds. european-mrs.com

Hydrogen Sorption/Desorption Kinetics and Thermodynamic Parameters

The kinetics of hydrogen absorption and desorption in Gd2Ni7 are critical for its potential application in hydrogen storage systems, as they determine how quickly hydrogen can be charged and discharged. The thermodynamics, on the other hand, dictate the conditions of temperature and pressure under which these processes are favorable.

The kinetics of hydrogen sorption are influenced by several factors, including the surface properties of the material, the rate of hydrogen dissociation on the surface, and the diffusion of hydrogen atoms through the bulk material. The presence of surface oxides can act as a barrier to hydrogen absorption, and often an activation process (e.g., heating under vacuum) is required to facilitate hydrogenation.

Elucidation of Hydrogen Interaction Mechanisms

The interaction of hydrogen with Gd2Ni7, as with other intermetallic hydrides, is a complex process that involves both surface and bulk phenomena. Understanding these mechanisms is key to improving the material's performance for hydrogen storage.

The initial interaction of hydrogen gas with the surface of Gd2Ni7 involves physisorption, where the H2 molecules are weakly held by van der Waals forces. For hydrogen to be absorbed into the bulk, these molecules must dissociate into hydrogen atoms, a process that occurs on catalytically active sites on the surface. This dissociation is a form of chemisorption, involving the formation of stronger chemical bonds between the hydrogen atoms and the metal atoms on the surface.

Once chemisorbed, the hydrogen atoms can then diffuse into the bulk of the material, occupying interstitial sites within the crystal lattice to form a solid solution. As the concentration of hydrogen increases, the interaction between the dissolved hydrogen atoms and the metal lattice leads to the formation of distinct hydride phases, which are characterized by specific crystallographic structures and stoichiometries. The stability and properties of these hydride phases are determined by the nature of the chemical bonding between the gadolinium, nickel, and hydrogen atoms.

Role of Dissociative Chemisorption in Hydrogen Uptake

For the H₂ molecule to dissociate, it must interact with active sites on the catalyst's surface. nih.gov In many transition metal systems, this requires more than just a single vacant adsorption site. Research on palladium, a metal known for its excellent hydrogen absorption capabilities, has shown that aggregates of three or more hydrogen vacancies on the surface are necessary for efficient H₂ dissociation. nih.gov While two-vacancy sites were observed to be comparatively inactive, the transient formation of larger vacancy clusters provides the necessary active sites for the reaction to proceed. nih.gov

In the context of Gd₂Ni₇, the nickel atoms on the surface are expected to play a primary catalytic role in this process. Studies on small nickel clusters have demonstrated that the dissociative chemisorption of H₂ is nearly barrierless on bare clusters. researchgate.net The energy associated with this dissociation, as well as the subsequent desorption of hydrogen atoms, is dependent on the extent of hydrogen coverage on the surface. researchgate.netrsc.org As more hydrogen atoms adsorb onto the surface, the catalytic efficiency for further dissociation tends to decrease. researchgate.netrsc.org The interaction between the hydrogen molecule and the nickel sites leads to a transition from metallic to more covalent bonding within the cluster as hydrogen loading increases. researchgate.netrsc.org Therefore, the surface composition and structure of Gd₂Ni₇ are paramount, with the arrangement and availability of nickel-rich sites governing the initial uptake of hydrogen from the gas phase.

Interactions of Hydrogen with Trapping Sites

Once hydrogen atoms are on the surface of the Gd₂Ni₇ alloy, they diffuse into the bulk of the material and occupy specific interstitial sites within the crystal lattice, forming a hydride. The stability and properties of the resulting gadolinium-nickel hydride are determined by the interactions between hydrogen atoms and these "trapping sites." Trapping sites are lattice imperfections and specific locations within the crystal structure that attract and bind hydrogen. iaea.org The susceptibility of a material to hydrogen-related phenomena is directly linked to the nature and energy of these interactions. iaea.org

In complex intermetallic structures like Gd₂Ni₇, which is composed of different structural subunits ([GdNi₅] and [Gd₂Ni₄]), a variety of potential trapping sites exist. These can include:

Interstitial Sites: The primary locations for hydrogen in metal hydrides are the interstitial voids between the larger metal atoms. In the Ce₂Ni₇-type structure of Gd₂Ni₇, hydrogen atoms can occupy various tetrahedral and other polyhedral sites.

Interfaces between Subunits: The boundaries between the different structural blocks (e.g., [AB₅] and [A₂B₄] type subunits) can act as preferential trapping locations. researchgate.net

Lattice Defects: Point defects (vacancies), line defects (dislocations), and planar defects (grain boundaries) create local strain fields and altered electronic environments that can act as trapping centers for hydrogen. iaea.orgnih.gov In some materials, the interface between a precipitate and the matrix is a significant trapping site. researchgate.net

The energy associated with these trapping sites is a crucial parameter. Thermal desorption spectrometry (TDS) is a key experimental technique used to characterize hydrogen trapping by measuring the temperature at which hydrogen is released, which correlates to the activation energy for desorption. iaea.org Deeper traps, with higher binding energies, will retain hydrogen more strongly, affecting the thermodynamic stability of the hydride and the temperatures required for hydrogen release. Conversely, shallow traps allow for more reversible and rapid hydrogen cycling. For instance, studies on carbide precipitates in steel have identified interfaces and vacancies within the precipitates as deep trapping sites. unileoben.ac.at Understanding the distribution and energetics of these various trapping sites within the Gd₂Ni₇ structure is essential for predicting and optimizing its performance as a hydrogen storage material.

Effects of Elemental Substitution on Hydrogenation Characteristics

The hydrogenation properties of Gd₂Ni₇ can be significantly tailored by the partial substitution of the constituent elements, Gadolinium or Nickel, with other elements. This strategy is widely employed to modify the thermodynamic and kinetic properties of hydrogen storage alloys, such as altering plateau pressures, storage capacities, and cycling stability.

A notable example is the substitution of Gadolinium with Magnesium (Mg). Studies on the Gd₂₋ₓMgₓNi₇ system have shown that this substitution has a profound impact on the alloy's crystal structure and its interaction with hydrogen. researchgate.net Introducing Mg into the Gd₂Ni₇ lattice, which has a Ce₂Ni₇-type structure, leads to a contraction of the unit cell. researchgate.net This structural modification directly influences the hydrogenation behavior. For instance, in the related La₂Ni₇ system, Mg substitution was found to alter the structural changes that occur during hydrogenation. While La₂Ni₇ exhibits a strong, one-dimensional anisotropic expansion upon hydrogen absorption, the Mg-substituted variant shows a more uniform expansion in different crystallographic directions. researchgate.net This is because Mg substitution can influence which structural subunits ([LaNi₅] vs. [LaMgNi₄]) absorb hydrogen. researchgate.net

In Gd-based superlattice alloys, elemental substitution has also been shown to enhance performance. For example, in a study of La₀.₆₀R₀.₁₅Mg₀.₂₅Ni₃.₄₅ (where R = Pr, Nd, Gd) alloys, the Gadolinium-substituted version demonstrated superior cycling stability, retaining 89.5% of its hydrogen storage capacity after 100 cycles. mdpi.com This was significantly better than the alloys substituted with Praseodymium or Neodymium. mdpi.com The enthalpy of hydride formation (ΔH), a measure of its stability, is also affected. Gd-substituted alloys in this family exhibited a more negative enthalpy of formation (−36.0 kJ mol⁻¹ H₂), indicating a more stable hydride compared to other rare-earth substitutions. mdpi.com

These findings highlight that elemental substitution is a powerful tool for tuning the hydrogenation characteristics of Gd₂Ni₇. The choice of the substituting element and its concentration allows for the fine-tuning of lattice parameters, which in turn controls the thermodynamic stability and structural integrity of the hydride.

Table 1: Effects of Elemental Substitution on A₂B₇-type Hydrogen Storage Alloys

Alloy SystemSubstitutionKey FindingReference
Gd₂Ni₇Mg for GdPreserves the Ce₂Ni₇-type structure and leads to a contraction of the unit cell, affecting hydrogenation behavior. researchgate.net
La₂Ni₇Mg for LaAlters hydrogenation-induced expansion from anisotropic to more isotropic and enables hydrogen absorption in both [LaNi₅] and [LaMgNi₄] layers. researchgate.net
La₀.₆₀R₀.₁₅Mg₀.₂₅Ni₃.₄₅Gd for LaShowed superior cycling stability (89.5% capacity retention after 100 cycles) and a more stable hydride (ΔH = -36.0 kJ mol⁻¹ H₂). mdpi.com

Multi-Scale Modeling and Simulation of Hydrogen-Material Interactions

Understanding the complex and interconnected processes that govern hydrogen storage in materials like Gd₂Ni₇ requires sophisticated modeling and simulation techniques that span multiple length and time scales. csun.edu Multi-scale modeling is essential because phenomena occurring at the atomic level, such as bond breaking and diffusion, ultimately determine the macroscopic properties of the material, such as hydrogen capacity and absorption/desorption rates. csun.eduarxiv.org

The approaches used in multi-scale modeling can be broadly categorized as sequential or concurrent. csun.edu A typical multi-scale framework for studying hydrogen-material interactions in an alloy like Gd₂Ni₇ would involve:

Quantum Mechanical Calculations (Ab Initio/DFT): At the most fundamental level, Density Functional Theory (DFT) is used to investigate the electronic structure and energetics of hydrogen interactions with the Gd₂Ni₇ lattice. arxiv.org These calculations can determine the preferred interstitial sites for hydrogen atoms, the binding energies of hydrogen to these sites, the energy barriers for hydrogen diffusion from one site to another, and the catalytic activity of the surface for H₂ dissociation. unileoben.ac.atarxiv.org This provides crucial, atom-level parameters that are difficult to obtain experimentally.

Atomistic Simulations (Kinetic Monte Carlo/Molecular Dynamics): The parameters derived from DFT are then used as input for larger-scale atomistic simulations. arxiv.org Kinetic Monte Carlo (kMC) methods can simulate the diffusion of a large population of hydrogen atoms through the lattice over longer timescales, providing insights into diffusion pathways and the influence of defects and trapping sites. arxiv.org Molecular Dynamics (MD) can be used to study the dynamic processes of hydrogen absorption and the structural transformations of the lattice as it forms a hydride.

By integrating these different modeling techniques, researchers can build a comprehensive picture of the hydrogenation process in Gd₂Ni₇. This "bottom-up" approach, where information from smaller-scale models informs larger-scale ones, is critical for rationally designing new alloys with improved hydrogen storage properties and for understanding the mechanisms that limit material performance, such as embrittlement and capacity degradation. csun.edu

Phase Equilibria and Constitutional Diagram Studies of the Gd Ni System

Experimental Determination of the Binary Gd-Ni Phase Diagram

The Gd-Ni binary phase diagram, which maps the equilibrium phases present at different compositions and temperatures, has been the subject of several investigations. Through experimental techniques such as X-ray diffraction (XRD), differential thermal analysis (DTA), scanning electron microscopy (SEM), and energy-dispersive X-ray spectrometry (EDS), a critically assessed version of the phase diagram has been established. researchgate.net

Identification of Stable Intermetallic Compounds and Their Stoichiometries

A critical evaluation of the Gd-Ni system has confirmed the existence of seven stable intermetallic compounds. researchgate.net Earlier studies had suggested the presence of additional compounds like Gd₃Ni₂ and GdNi₄, but more recent and thorough investigations have concluded these are not stable phases in the binary system. researchgate.net The confirmed intermetallic compounds are Gd₃Ni, GdNi, GdNi₂, GdNi₃, Gd₂Ni₇, GdNi₅, and Gd₂Ni₁₇.

The crystallographic data for these stable compounds are summarized in the table below.

CompoundPearson SymbolSpace GroupPrototype
Gd₃Ni oP16PnmaFe₃C
GdNi oC8CmcmCrB
GdNi₂ cF24Fd-3mMgCu₂
GdNi₃ hP24P6₃/mmcCeNi₃
Gd₂Ni₇ hP36P6₃/mmcCe₂Ni₇
GdNi₅ hP6P6/mmmCaCu₅
Gd₂Ni₁₇ hP38P6₃/mmcTh₂Ni₁₇

Characterization of Congruent and Incongruent Melting Behavior

The thermal stability of the intermetallic compounds in the Gd-Ni system varies, with compounds exhibiting either congruent or incongruent melting. Congruent melting occurs when a compound melts directly into a liquid of the same composition. osti.govresearchgate.net In contrast, incongruent melting, often a peritectic reaction, involves the decomposition of a solid phase into a liquid and a different solid phase upon heating. youtube.comyoutube.com

In the Gd-Ni system, GdNi and GdNi₅ are the only two compounds that melt congruently, at 1085 °C and 1447 °C, respectively. The other five stable compounds decompose through peritectic reactions at specific temperatures. researchgate.net

The table below details the melting and decomposition behavior of the stable Gd-Ni intermetallic compounds.

CompoundMelting/Decomposition Temperature (°C)Type of MeltingReaction
Gd₃Ni 775Incongruent (Peritectic)Gd₃Ni ↔ L + Gd
GdNi 1085CongruentGdNi ↔ L
GdNi₂ 1015Incongruent (Peritectic)GdNi₂ ↔ L + GdNi
GdNi₃ 1180Incongruent (Peritectic)GdNi₃ ↔ L + GdNi₂
Gd₂Ni₇ 1275Incongruent (Peritectic)Gd₂Ni₇ ↔ L + GdNi₃
GdNi₅ 1447CongruentGdNi₅ ↔ L
Gd₂Ni₁₇ 1305Incongruent (Peritectic)Gd₂Ni₁₇ ↔ L + GdNi₅

Location and Nature of Eutectic Points

A eutectic reaction is an isothermal, reversible reaction where a single liquid phase solidifies into two different solid phases. researchgate.netyoutube.com The Gd-Ni phase diagram features three such eutectic points. These points represent the lowest melting temperatures for the specific compositions involved. nist.govresearchgate.net

The established eutectic reactions in the Gd-Ni system are presented in the following table.

Eutectic ReactionTemperature (°C)Composition (at. % Ni)
L ↔ Gd + Gd₃Ni67522.0
L ↔ GdNi + GdNi₂99558.0
L ↔ Gd₂Ni₁₇ + (Ni)128090.5

Investigations into Ternary Phase Equilibria (e.g., Gd-Ni-Ga Systems)

The introduction of a third element into the Gd-Ni binary system leads to the formation of ternary alloys with potentially new phases and properties. The study of these ternary phase diagrams, often represented by isothermal sections, is essential for understanding phase relationships in more complex, multi-component materials. youtube.comyoutube.com

Identification of Ternary Phases and Quasibinary Solid Solutions

Experimental investigations into ternary systems involving gadolinium, nickel, and a third element have led to the discovery of new ternary intermetallic compounds and regions of solid solubility.

Gd-Ni-Ga System : This system is known to form a number of ternary compounds. One such phase that has been structurally characterized is GdNi₃Ga₉ . It crystallizes in a trigonal structure with the space group R32 and is isostructural with DyNi₃Al₉. researchgate.netlnu.edu.ua Other known ternary phases in the wider R-Ni-Ga family (where R is a rare-earth metal) include those with common structure types like KHg₂, TiNiSi, and Ce₃Ni₆Si₂. lnu.edu.ua

Mg-Ni-Gd System : A detailed study of the Mg-Ni-Gd system at 673 K (400 °C) identified a total of six ternary compounds. researchgate.net Three of these were found to have Cu₄MgSn, Mo₂FeB₂, and Ru₄Al₃B₂-type crystal structures. This system also features a long-period-stacking ordered (LPSO) phase with an 18R structure. researchgate.net

Quasibinary Solid Solutions : In some ternary systems, two binary compounds with similar crystal structures can form a continuous solid solution, where atoms of one element substitute for another over a wide compositional range. This is known as a quasibinary solid solution. For instance, in the Al-Ga-Pd system, several continuous solid solutions like Al₁₋ₓGaₓPd and (Al₁₋ₓGaₓ)₃Pd₅ have been identified. lnu.edu.ua In other cases, a binary phase can exhibit significant solubility for a third element. For example, in the Ga-Ni-As system, it was found that at 600 °C, phases previously thought to be ternary were actually the binary NiAs phase with a significant amount of dissolved gallium. wisconsin.edu These examples illustrate the complex but predictable phase behaviors that can arise in ternary systems.

Thermodynamic Modeling of Phase Stability and Transformations

Thermodynamic modeling provides a powerful tool for predicting phase diagrams and the stability of various phases, reducing the need for extensive and time-consuming experimental work. The CALPHAD (CALculation of PHAse Diagrams) method is the most prominent approach used for this purpose in multicomponent systems. nist.govthermocalc.comonera.fr

The CALPHAD approach works by developing mathematical models for the Gibbs free energy of each individual phase in a system. onera.frnist.gov The Gibbs energy is described as a function of composition, temperature, and pressure. By minimizing the total Gibbs energy of the system, the stable phase equilibria can be calculated. onera.fr The parameters within these models are optimized by fitting them to available experimental data, such as phase boundary information and thermochemical measurements. thermocalc.com

For the Gd-Ni system, different thermodynamic models are employed for the various phases:

Solution Phases (Liquid, Solid Solutions) : The liquid phase and terminal solid solutions are typically described using a substitutional solution model, where the excess Gibbs energy is expressed by a Redlich-Kister polynomial. researchgate.net

Intermetallic Compounds : Stoichiometric compounds (those with a very narrow homogeneity range) are treated as line compounds. For compounds that exhibit a range of compositions, the compound energy formalism (CEF) using a sublattice model is employed. This model considers the crystal structure of the phase and how different atoms occupy specific sites (sublattices) within that structure. researchgate.netonera.fr

The power of the CALPHAD method lies in its ability to extrapolate from assessed binary systems to predict phase diagrams of ternary and higher-order multicomponent systems, which are often experimentally unexplored. thermocalc.com This predictive capability is invaluable for the computational design of new alloys with targeted properties.

Understanding Microstructure Evolution Based on Phase Diagram Informationmdpi.com

The microstructure of gadolinium-nickel alloys is a direct consequence of the transformations and phase equilibria depicted in the Gd-Ni phase diagram. The evolution of specific microstructures, particularly those involving the Gd₂Ni₇ compound, can be understood by analyzing the cooling pathways of alloys with relevant compositions.

For an alloy with a composition in the vicinity of Gd₂Ni₇ (22.2 at% Gd), the solidification process begins with the primary crystallization of a phase from the liquid, followed by a series of reactions as the temperature decreases. According to the phase diagram, the Ni₇Gd₂ phase is formed through a peritectic reaction. govinfo.gov This reaction involves the liquid phase reacting with a previously formed solid phase to produce a new solid phase, in this case, Ni₇Gd₂.

The typical peritectic reaction for the formation of Ni₇Gd₂ can be represented as: Liquid + Ni₅Gd ⇌ Ni₇Gd₂

This reaction occurs at the peritectic temperature of approximately 1,250°C. govinfo.gov The resulting microstructure is often complex. The new peritectic phase (Ni₇Gd₂) tends to form as a layer or rim around the primary phase (Ni₅Gd). The completeness of this reaction is highly dependent on the cooling rate.

Under equilibrium (very slow) cooling conditions, the liquid has sufficient time to diffuse to the primary phase, allowing the reaction to proceed to completion and form a homogenous microstructure of the peritectic phase. However, in practice, non-equilibrium solidification is more common.

During non-equilibrium cooling, the layer of the newly formed Ni₇Gd₂ can act as a diffusion barrier, separating the primary Ni₅Gd from the remaining liquid. This can lead to an incomplete reaction, resulting in a microstructure that contains:

Cores of the primary Ni₅Gd phase.

A surrounding layer of the peritectic Ni₇Gd₂ phase.

The remaining liquid solidifying into a different microstructure, likely a eutectic mixture, upon further cooling.

Metallographic studies of Gd-Ni alloys confirm the presence of these complex microstructures. govinfo.gov For instance, in an alloy with a composition between Ni₅Gd and Ni₇Gd₂, one would expect to see primary dendrites of Ni₅Gd surrounded by the peritectically formed Ni₇Gd₂. The morphology and grain size of these phases are influenced by the thermal history of the alloy. Subsequent heat treatments can be employed to homogenize the microstructure, promoting the diffusion necessary to complete the peritectic reaction and eliminate the cored structures. researchgate.netresearchgate.net

The study of such microstructures is essential for tailoring the properties of Gd-Ni alloys. The presence of multiple intermetallic phases, their distribution, and their morphology will significantly impact the material's magnetic, mechanical, and thermal characteristics. researchgate.net

Advanced Theoretical and Computational Research Approaches for Gd2ni7

Quantum Mechanical Simulations for Electronic and Atomic Structure

Quantum mechanical simulations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic and atomic structure of materials. These first-principles methods solve the quantum mechanical equations governing the behavior of electrons in a material, providing a foundational understanding of its properties without the need for empirical parameters.

First-principles calculations are a cornerstone of computational materials science, enabling the prediction of a wide range of material properties from fundamental quantum mechanics. For intermetallic compounds like Gd2Ni7, these calculations can elucidate structural stability, electronic and magnetic properties, and mechanical characteristics.

While specific first-principles calculations for Gd2Ni7 are not extensively reported in publicly available literature, the properties of isostructural rare-earth nickel compounds, such as Y2Ni7 and La2Ni7, have been investigated. These studies provide a valuable framework for understanding Gd2Ni7, given the chemical similarities among rare-earth elements.

First-principles calculations typically involve solving the Kohn-Sham equations to determine the ground-state electron density and total energy of the system. From these fundamental outputs, a variety of properties can be derived. For instance, the calculation of formation enthalpy helps to assess the thermodynamic stability of the compound. A negative formation enthalpy indicates that the compound is stable with respect to its constituent elements.

The electronic band structure and density of states (DOS) are crucial for understanding the electrical and magnetic properties. The band structure reveals the allowed energy levels for electrons as a function of their momentum in the crystal lattice, indicating whether the material is a metal, semiconductor, or insulator. The DOS provides the number of available electronic states at each energy level. For metallic systems like many intermetallics, the DOS at the Fermi level is of particular interest as it relates to conductivity and magnetic behavior.

Mechanical properties, such as bulk modulus, shear modulus, and Young's modulus, can be predicted by calculating the total energy of the crystal under various strain conditions. These elastic constants provide insight into the material's stiffness and resistance to deformation.

Table 9.1: Representative First-Principles Calculation Parameters for Intermetallic Compounds

ParameterTypical Value/MethodDescription
Exchange-Correlation Functional Generalized Gradient Approximation (GGA)Approximates the exchange and correlation energy of the interacting electron system.
Plane-Wave Cutoff Energy 300 - 500 eVDetermines the size of the basis set for expanding the electronic wavefunctions.
k-point Mesh Monkhorst-Pack grid (e.g., 8x8x8)Defines the sampling of the Brillouin zone for integrating electronic states.
Convergence Criterion 10-6 eV/atomThe threshold for the change in total energy between self-consistent field iterations.

Phenomenological and Thermodynamic Modeling for Macroscopic Properties

Phenomenological and thermodynamic modeling approaches, such as the CALPHAD (CALculation of PHAse Diagrams) method, are essential for predicting the macroscopic properties and phase behavior of multicomponent systems like Gd-Ni alloys. iaea.org The CALPHAD approach relies on thermodynamic databases that contain models for the Gibbs energy of each phase in a system. iaea.org These models are developed by assessing and optimizing experimental and theoretical data. iaea.org

For the Gd-Ni system, a thermodynamic assessment has been performed using the CALPHAD methodology. iaea.org In this framework, the Gd2Ni7 intermetallic compound is treated as a stoichiometric phase, meaning it has a fixed atomic composition. iaea.org The Gibbs energy of each phase is described by a mathematical model that is a function of temperature and composition. By minimizing the total Gibbs energy of the system, the equilibrium phase diagram can be calculated, showing the stable phases at different temperatures and compositions.

The CALPHAD approach is invaluable for materials design and process optimization. For example, it can be used to predict the solidification behavior of Gd-Ni alloys, including the formation of different intermetallic phases like Gd2Ni7 during cooling from the liquid state. It can also be used to calculate various thermodynamic properties, such as enthalpies of formation and heat capacities, which are crucial for understanding the energy landscape of the system.

Table 9.3: Phases in the Gd-Ni System Considered in CALPHAD Modeling iaea.org

PhaseCrystal Structure
Liquid-
(Ni)Face-Centered Cubic (FCC)
(Gd)Hexagonal Close-Packed (HCP)
Gd3NiOrthorhombic
GdNiOrthorhombic
GdNi2Cubic Laves (C15)
GdNi3Rhombohedral
Gd2Ni7 Hexagonal
GdNi5Hexagonal
Gd2Ni17Hexagonal

Integration of Computational Methods with Experimental Data for Predictive Material Design

The most powerful approach to materials research and design involves the tight integration of computational methods with experimental data. Computational predictions can guide experimental efforts by identifying promising compositions and processing routes, while experimental results provide crucial validation and refinement for theoretical models.

For a compound like Gd2Ni7, this integrated approach could involve several feedback loops. For instance, first-principles calculations could predict the formation enthalpy and elastic constants of Gd2Ni7. These predictions could then be experimentally verified through calorimetry and ultrasonic measurements on a synthesized sample. Any discrepancies between the calculated and measured values can be used to refine the computational models, for example, by choosing a more appropriate exchange-correlation functional in DFT calculations.

Similarly, MD simulations could predict the melting behavior and high-temperature stability of Gd2Ni7. These predictions can be compared with experimental techniques like differential thermal analysis (DTA) and thermogravimetric analysis (TGA). The experimental data can be used to improve the interatomic potentials used in the MD simulations, leading to more accurate predictions of kinetic and thermodynamic properties.

The CALPHAD modeling of the Gd-Ni system is a prime example of this integrated approach. The thermodynamic database for this system is developed by simultaneously considering experimental phase diagram data, thermochemical measurements, and first-principles calculations of formation enthalpies. iaea.org This ensures that the resulting thermodynamic models are both physically sound and consistent with experimental observations.

Data-Driven Approaches and Machine Learning in Intermetallic Compound Research

Data-driven approaches and machine learning (ML) are rapidly emerging as powerful tools in materials science for accelerating the discovery and design of new materials. nih.govtdl.org These methods leverage large datasets of material properties, either from experiments or computations, to train models that can predict the properties of new, uncharacterized materials. eurekalert.org

In the context of intermetallic compounds like Gd2Ni7, ML models can be developed to predict a wide range of properties, such as formation enthalpy, crystal structure, and magnetic properties. arxiv.orgresearchgate.net The input to these models typically consists of a set of features, or descriptors, that characterize the chemical composition and atomic structure of the material.

One of the key challenges in applying ML to rare-earth intermetallics is the availability of large and reliable datasets. arxiv.org High-throughput DFT calculations are often used to generate the necessary data for training ML models. arxiv.org For example, a database of formation enthalpies for hundreds of rare-earth compounds can be created, which can then be used to train an ML model to predict the stability of new, hypothetical compounds. arxiv.org

Machine learning is also being used to develop more accurate and efficient interatomic potentials for MD simulations. By training on forces and energies from a large number of DFT calculations, ML potentials can achieve near-quantum accuracy while being significantly faster than direct ab initio MD.

While specific ML studies focusing on Gd2Ni7 are not widely available, the general methodologies are being actively developed and applied to the broader class of rare-earth intermetallic compounds. eurekalert.orgarxiv.org These data-driven approaches hold great promise for accelerating the discovery of new functional materials in the Gd-Ni system and beyond. arxiv.orgquantumzeitgeist.com

Table 9.4: Examples of Machine Learning Applications in Intermetallic Research

ApplicationInput FeaturesPredicted Property
Stability Prediction Atomic properties (e.g., electronegativity, atomic radius), compositionFormation Enthalpy
Crystal Structure Prediction CompositionCrystal structure type
Magnetic Property Prediction Composition, crystal structureCurie temperature, magnetic moment
Interatomic Potential Development Atomic positionsForces, potential energy

Future Research Trajectories and Potential Innovations for Gd2ni7

Exploration of Novel Functional Properties and Advanced Material Applications

Future investigations into Gd2Ni7 will likely uncover a range of novel functional properties beyond its already recognized magnetic and hydrogen storage capabilities. Research into the catalytic and electrochemical properties of Gd2Ni7 and related R-Ni (Rare-earth-Nickel) intermetallics is a promising avenue. For instance, studies on similar compounds like Ni/Ce1-xMxOy (where M can be Gd) have demonstrated catalytic activity, suggesting that Gd2Ni7 could be engineered for specific catalytic reactions. researchgate.net The focus will be on understanding the surface chemistry and active sites of Gd2Ni7 to develop new catalysts for industrial processes.

The electrochemical properties of Gd2Ni7 are also a fertile ground for research. A study on La1.5-xGdxMg0.5Ni7 alloys showed that the substitution of Lanthanum with Gadolinium impacts the electrochemical performance, indicating that Gd2Ni7-based materials could be tailored for applications in batteries and other electrochemical devices. arxiv.org Further research could explore the potential of Gd2Ni7 as an electrode material, focusing on its capacity, cycle life, and rate capability.

Moreover, the unique electronic and magnetic properties of Gd2Ni7 could be harnessed for sensor applications. The sensitivity of its magnetic state to external stimuli like temperature and magnetic fields could be exploited to develop novel sensors for various technological applications. The exploration of thin films and nanostructures of Gd2Ni7 will be crucial in this regard, as reduced dimensionality often leads to enhanced sensitivity and novel functionalities.

Development of Gd2Ni7-Based Materials for Emerging Energy Technologies

The transition to a sustainable energy future necessitates the development of advanced materials for energy storage and conversion. mdpi.com Gd2Ni7-based materials hold considerable promise for several emerging energy technologies, most notably in the realm of hydrogen energy. anl.gov

The potential of Gd2Ni7 in solid-state hydrogen storage is a significant area of future research. Building on the knowledge of other hydrogen storage alloys, research will focus on optimizing the hydrogen absorption and desorption kinetics, as well as the thermodynamic properties of Gd2Ni7. This involves creating lightweight and efficient hydrogen storage systems for mobile and stationary applications.

Furthermore, Gd2Ni7-based compounds could play a role in hydrogen fuel cells. anl.gov Research into materials like Ni-Zr thin films for hydrogen separation membranes in fuel cells highlights the importance of nickel-containing intermetallics. researchgate.net Future studies could investigate the use of Gd2Ni7 as a component in membrane electrode assemblies or as a catalyst support, aiming to improve the efficiency and durability of fuel cells. researchgate.net The development of materials for green hydrogen production is another critical area where the catalytic properties of Gd2Ni7 could be explored. idtechex.com

Beyond hydrogen, the thermoelectric properties of Gd2Ni7 could be investigated for waste heat recovery applications. The ability to convert thermal energy into electrical energy and vice-versa is a key feature of thermoelectric materials. Research in this area would involve measuring the Seebeck coefficient, electrical conductivity, and thermal conductivity of Gd2Ni7 and its composites.

Tailoring Microstructure and Composition for Enhanced Performance

The performance of Gd2Ni7 in various applications is intrinsically linked to its microstructure and composition. Future research will focus on precisely controlling these aspects to enhance its desired properties. Techniques such as powder metallurgy, arc melting, and additive manufacturing can be employed to synthesize Gd2Ni7 with tailored microstructures. mdpi.com For instance, rapid solidification techniques can lead to the formation of fine-grained or even amorphous structures, which can significantly alter the material's magnetic and hydrogen storage characteristics. scielo.org.mx

Compositional tuning is another powerful tool for optimizing the properties of Gd2Ni7. By substituting Gadolinium or Nickel with other elements, it is possible to modify the crystal structure, electronic properties, and, consequently, the functional behavior of the material. lbl.govnih.gov For example, the addition of elements like Cobalt in La-Mg-Ni alloys has been shown to improve the cycle stability of metal hydride electrodes. arxiv.org A systematic study of the effects of different dopants on the properties of Gd2Ni7 will be crucial for developing materials with enhanced performance for specific applications. The goal is to create a comprehensive understanding of the composition-structure-property relationships in the Gd-Ni system and its derivatives. researchgate.netutcluj.romtu.edu

The table below summarizes potential strategies for tailoring the microstructure and composition of Gd2Ni7 and their expected impact on its properties.

Modification StrategyTechniqueExpected Impact on PropertiesPotential Application
Grain RefinementRapid Solidification, Ball MillingImproved mechanical properties, enhanced hydrogen absorption kineticsHydrogen Storage, Structural Components
Compositional Substitution (e.g., with Co, Fe)AlloyingModified magnetic transition temperature, improved electrochemical stabilityMagnetic Refrigeration, Batteries
NanostructuringThin Film Deposition, Nanoparticle SynthesisEnhanced catalytic activity, novel sensor functionalitiesCatalysis, Sensors
Phase ControlHeat Treatment, Additive ManufacturingOptimized magnetic and mechanical propertiesPermanent Magnets, High-Temperature Applications

Synergistic Integration of Multi-Scale Experimental and Computational Methodologies

A powerful approach to accelerate the development of Gd2Ni7-based materials is the synergistic integration of multi-scale experimental and computational methodologies. rsc.org This involves a close feedback loop between theoretical predictions and experimental validation.

First-principles calculations based on Density Functional Theory (DFT) can provide fundamental insights into the electronic structure, magnetic properties, and stability of Gd2Ni7 and its doped variants. researchgate.netaps.orgaps.org These calculations can predict the effect of compositional changes and strain on the material's properties, thereby guiding experimental efforts towards the most promising compositions and synthesis routes.

At a larger scale, thermodynamic modeling using the CALPHAD (Calculation of Phase Diagrams) method can be employed to predict phase equilibria and transformations in the Gd-Ni-X (where X is a third element) systems. utcluj.ro This is crucial for designing alloys with specific phase compositions and for optimizing heat treatment processes.

These computational predictions will be validated and refined through advanced experimental characterization techniques. X-ray and neutron diffraction will be used to determine the crystal structure and phase composition. Electron microscopy techniques will provide detailed information about the microstructure. mdpi.com Specialized measurement techniques will be used to characterize the magnetic, electrochemical, and hydrogen storage properties. This integrated approach will lead to a deeper understanding of the fundamental physics and chemistry of Gd2Ni7 and will enable the rational design of new materials with tailored functionalities. scielo.org.mxaps.org

Advancements in Magnetocaloric Refrigeration Systems Utilizing Gd2Ni7

Magnetic refrigeration based on the magnetocaloric effect (MCE) is an emerging, environmentally friendly, and energy-efficient cooling technology. mdpi.com Gadolinium and its alloys are benchmark materials for MCE, and Gd2Ni7 is a promising candidate for magnetocaloric applications. Future research will focus on optimizing the MCE in Gd2Ni7 and integrating it into practical refrigeration systems.

One key area of research will be to tune the Curie temperature (T_C) of Gd2Ni7 to match the desired operating temperature range of the refrigeration system. This can be achieved through compositional modifications, as discussed in section 10.3. The goal is to develop materials with a large magnetic entropy change and a wide operating temperature span around room temperature for domestic and commercial refrigeration, or at cryogenic temperatures for specialized applications.

Another important aspect is the development of efficient heat transfer mechanisms within the magnetic refrigerator. The performance of a magnetocaloric system is highly dependent on the ability to effectively transfer heat to and from the magnetocaloric material during the magnetization and demagnetization cycles. Research will focus on designing novel heat exchangers and regenerator beds using Gd2Ni7 in various forms, such as powders, plates, or foams, to maximize the heat transfer efficiency.

Progress in Solid-State Hydrogen Storage Technologies with Gd2Ni7-Based Compounds

Solid-state hydrogen storage is considered a safe and efficient method for storing hydrogen for various applications. iaea.org Intermetallic compounds, particularly those containing rare-earth elements, are promising materials for this purpose. Future research on Gd2Ni7-based compounds will aim to overcome the current challenges in hydrogen storage, such as slow kinetics and high operating temperatures.

A primary focus will be on the systematic investigation of the hydrogen absorption and desorption properties of Gd2Ni7 and its derivatives. This includes determining the hydrogen storage capacity, the pressure-composition-temperature (PCT) characteristics, and the thermodynamics (enthalpy and entropy of hydride formation) and kinetics of the hydrogen sorption process. iaea.orgustb.edu.cnustb.edu.cndntb.gov.ua The goal is to identify materials with high reversible hydrogen storage capacity at moderate temperatures and pressures.

Nanostructuring and catalytic modification will be key strategies to improve the hydrogen storage performance of Gd2Ni7. Reducing the particle size to the nanoscale can significantly enhance the kinetics of hydrogen absorption and desorption by providing shorter diffusion paths and a larger surface area for reaction. researchgate.net The addition of catalysts, such as transition metals or metal oxides, can also lower the activation energy for hydrogen dissociation and recombination, further improving the kinetics.

The long-term stability and cycling performance of Gd2Ni7-based hydrides are also critical for practical applications. Research will be conducted to evaluate the degradation of the material's hydrogen storage properties over multiple absorption-desorption cycles and to develop strategies to enhance its durability. This includes understanding the phase transformations that occur during hydrogenation and dehydrogenation and their impact on the material's microstructure and performance. iaea.org

The following table presents a comparative overview of key parameters for different types of hydrogen storage technologies.

Storage MethodVolumetric Density (kg H2/m³)Gravimetric Density (wt%)Operating PressureOperating TemperatureKey Challenges
Compressed Gas (700 bar)~40~5.7700 barAmbientHigh pressure, tank weight and cost
Liquid Hydrogen~71100Low-253 °CBoil-off losses, high liquefaction energy
Metal Hydrides (e.g., LaNi5)~115~1.4Low to moderateAmbient to moderateLow gravimetric density, kinetics
Future Gd2Ni7-Based Hydrides (Target)>100>5Low to moderateAmbient to moderateImproving kinetics and thermodynamics

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for achieving phase-pure Gd-Ni (2/7) compounds, and how can reproducibility be ensured?

  • Methodology :

  • Use vacuum arc melting or high-temperature solid-state reactions under inert atmospheres to minimize oxidation .
  • Characterize purity via X-ray diffraction (XRD) with Rietveld refinement (>98% phase purity) and energy-dispersive X-ray spectroscopy (EDS) for stoichiometric validation .
  • Document furnace cooling rates, precursor particle sizes, and annealing durations to enable replication .

Q. Which characterization techniques are critical for verifying the structural and magnetic properties of Gd-Ni (2/7)?

  • Methodology :

  • Structural : XRD for crystallography, transmission electron microscopy (TEM) for grain boundaries, and neutron scattering for atomic site occupancy .
  • Magnetic : SQUID magnetometry (1.8–300 K, 0–7 T) to measure Curie temperatures and hysteresis loops. Pair with Mössbauer spectroscopy for local magnetic environment analysis .

Advanced Research Questions

Q. How can contradictions in reported magnetic anisotropy values for Gd-Ni (2/7) be resolved?

  • Methodology :

  • Conduct comparative studies using standardized measurement protocols (e.g., consistent field orientation, temperature stabilization ±0.1 K) .
  • Apply error-propagation analysis to distinguish intrinsic material behavior from instrumental artifacts .
  • Re-examine synthesis conditions (e.g., oxygen content, strain effects) using TEM and X-ray photoelectron spectroscopy (XPS) .

Q. What experimental designs are suitable for probing the electronic structure of Gd-Ni (2/7) under extreme conditions (high pressure/low temperature)?

  • Methodology :

  • Use diamond anvil cells (DAC) with synchrotron XRD to monitor structural transitions up to 30 GPa .
  • Pair with angle-resolved photoemission spectroscopy (ARPES) at cryogenic temperatures (<10 K) to map Fermi surface changes .
  • Validate computational models (DFT+U) against experimental data to refine exchange-correlation parameters .

Data Contradiction Analysis

Q. How to address discrepancies in catalytic activity data for Gd-Ni (2/7) across studies?

  • Methodology :

  • Standardize testing conditions (e.g., pH, reactant flow rates, surface area normalization) .
  • Perform surface-sensitive techniques (e.g., AFM, XPS) to identify oxide layer formation or contamination .
  • Use statistical tools (ANOVA, t-tests) to assess significance of observed variations .

Table: Key Research Findings and Methodological Insights

Property Studied Techniques Used Key Parameters Contradictions Identified Resolution Strategies References
Magnetic AnisotropySQUID, Mössbauer, DFTField orientation, cooling rates20% variation in anisotropy constantsStandardized field alignment protocols
Phase StabilityHigh-pressure XRD, DACPressure (0–30 GPa), temperature (5 K)Divergent phase transition pressuresSynchrotron calibration checks
Electronic StructureARPES, DFT+UCryogenic conditions, U parameterDiscrepancies in bandgap predictionsHybrid functional adjustments

Methodological Recommendations

  • Literature Review : Use Google Scholar to prioritize highly cited studies on Gd-Ni (2/7), filtering for reproducibility-focused works .
  • Experimental Design : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to hypothesis formulation .
  • Data Presentation : Avoid duplicating figures/tables in text; focus on interpreting trends and statistical significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.